3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2

Catalog No.
S12774796
CAS No.
M.F
C7H3Br2NO
M. Wt
278.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2

Product Name

3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2

IUPAC Name

3,5-dibromo-2,6-dideuterio-4-hydroxybenzonitrile

Molecular Formula

C7H3Br2NO

Molecular Weight

278.92 g/mol

InChI

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H/i1D,2D

InChI Key

UPMXNNIRAGDFEH-QDNHWIQGSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C#N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Br)O)Br)[2H])C#N

3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2, commonly referred to as bromoxynil-D2, is a deuterated derivative of bromoxynil. Its molecular formula is C7D2HBr2NOC_7D_2HBr_2NO and it has a molecular weight of approximately 278.93 g/mol. This compound is characterized by the presence of two bromine atoms and a hydroxyl group on a benzene ring that is also substituted with a nitrile group. The structural uniqueness of this compound lies in its specific isotopic labeling with deuterium, which enhances its stability and applicability in various research fields.

Typical of aromatic compounds:

  • Bromination: The compound can react with additional brominating agents to introduce more bromine atoms.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form corresponding carboxylic acids.
  • Reduction: The nitrile group can also be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's reactivity due to the presence of multiple functional groups.

Bromoxynil and its derivatives, including 3,5-dibromo-4-hydroxybenzonitrile-2,6-D2, exhibit herbicidal properties. They are particularly effective against broadleaf weeds in cereal crops. The mechanism of action involves the disruption of photosynthesis and respiration processes in target plants. Additionally, studies have shown that bromoxynil can affect certain biological pathways in non-target organisms, raising concerns regarding its environmental impact and toxicity.

The synthesis of 3,5-dibromo-4-hydroxybenzonitrile-2,6-D2 can be achieved through several methods:

  • Eco-Friendly Bromination: This method involves reacting 4-hydroxybenzonitrile with a brominating reagent (bromide and bromate ions) in an aqueous medium without the need for catalysts. The reaction proceeds under ambient conditions and yields high purity products .
  • Deuteration: The introduction of deuterium isotopes can be performed during the synthesis process or through subsequent reactions involving deuterated solvents or reagents.
  • Reduction and Hydrolysis Steps: These steps may be incorporated to modify the compound further based on desired applications.

3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 finds applications in various fields:

  • Agriculture: Primarily used as a herbicide for controlling broadleaf weeds.
  • Analytical Chemistry: Serves as a reference standard for pesticide residue analysis due to its stable isotopic labeling.
  • Research: Utilized in studies involving metabolic pathways and environmental impact assessments.

Interaction studies involving 3,5-dibromo-4-hydroxybenzonitrile-2,6-D2 typically focus on its herbicidal efficacy against various weed species. Research indicates that it interacts with plant physiological processes such as photosynthesis inhibition and respiration interference. Additionally, studies have examined its interactions with soil microorganisms and potential impacts on non-target plant species.

Several compounds are structurally similar to 3,5-dibromo-4-hydroxybenzonitrile-2,6-D2. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
Bromoxynil3,5-Dibromo-4-hydroxybenzonitrileNon-deuterated form; widely used herbicide
Chloroxynil3,5-Dichloro-4-hydroxybenzonitrileContains chlorine instead of bromine
Ioxynil3,5-Diiodo-4-hydroxybenzonitrileContains iodine; different herbicidal spectrum
4-HydroxybenzonitrileHydroxyl and nitrile groups without brominationBase structure for synthesizing brominated derivatives

The uniqueness of 3,5-dibromo-4-hydroxybenzonitrile-2,6-D2 lies in its deuterated form which provides enhanced stability for analytical applications compared to its non-deuterated counterparts while retaining similar biological activity.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

278.86864 g/mol

Monoisotopic Mass

276.87069 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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